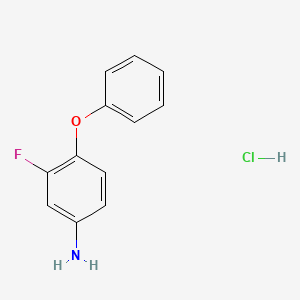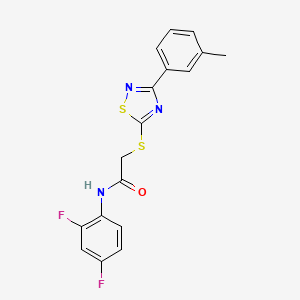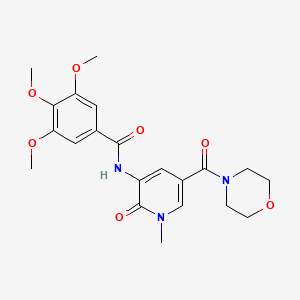![molecular formula C10H19NO2 B2603252 trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-32-7](/img/structure/B2603252.png)
trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “trans-2-[(oxan-4-yl)amino]cyclobutan-1-ol” has a CAS Number of 2413365-26-9 . The IUPAC name is (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.24 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Structural Study
Trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol and its derivatives have been extensively studied in the field of stereoselective synthesis. For instance, Izquierdo et al. (2005) developed enantiodivergent synthetic sequences for derivatives of 2-aminocyclobutane-1-carboxylic acid. Their work highlights the structural properties, such as the formation of strong intramolecular hydrogen bonds and the contribution of cis-trans conformational equilibrium (Izquierdo et al., 2005).
Transport Mechanism in Prostate Cancer
Okudaira et al. (2011) explored the transport mechanism of a related compound, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, in prostate cancer cells. Their research aimed to clarify the transport mechanism and intracellular fate of this compound, which is significant for the development of effective cancer imaging techniques (Okudaira et al., 2011).
Neurochemical Research
The compound has also been a subject of neurochemical research. Allan et al. (1980) synthesized cis-and-trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA, exploring their activity in various neurochemical assays (Allan et al., 1980).
Folding and Conformational Preferences
Fernandes et al. (2010) studied the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, providing insights into the folding and conformational preferences of these oligomers in both solution and solid state (Fernandes et al., 2010).
Influence on Langmuir Monolayers
Sorrenti et al. (2016) investigated chiral cyclobutane β-amino acid-based amphiphiles, exploring the influence of cis/trans stereochemistry on the structure and morphology of their Langmuir monolayers, which are important for the design of functional materials (Sorrenti et al., 2016).
Glutamic Acid Uptake Inhibition
Fletcher et al. (1991) studied the effect of cyclobutane derivatives of L-glutamic acid on high-affinity uptake of L-glutamic acid in rat cerebral cortex synaptosomes, providing valuable information on the inhibition mechanism of these analogs (Fletcher et al., 1991).
Eigenschaften
IUPAC Name |
(1S,2S)-1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOAMTOAAYDIMD-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)
![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)
